5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18132776
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O3 |
|---|---|
| Molecular Weight | 238.63 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | PRGBWFWQLYSKAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC(=NO2)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid, delineates its core structure: a five-membered 1,2,4-oxadiazole ring with substituents at positions 3 and 5. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 259.65 g/mol |
| IUPAC Name | 5-[(2-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
The oxadiazole ring contributes to the compound’s planar geometry, while the electron-withdrawing chlorine atom on the benzyl group and the carboxylic acid functionalize its reactivity. The canonical SMILES representation, C1=CC=C(C(=C1)Cl)CC2=NOC(=N2)C(=O)O, underscores the spatial arrangement of substituents .
Synthetic Routes and Optimization
Cyclization Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid, a plausible route involves:
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Formation of the Amidoxime Precursor: Reacting 2-chlorobenzylamine with hydroxylamine to yield 2-chlorobenzylamidoxime.
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Cyclization with a Carboxylic Acid Derivative: Treating the amidoxime with a carboxylic acid anhydride or chloride under basic conditions (e.g., potassium carbonate in DMF) to facilitate ring closure.
Example Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Temperature: 80–100°C for 6–12 hours.
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Yield: ~60–70% (estimated from analogous syntheses).
Industrial Scalability
Industrial production would prioritize continuous flow reactors to enhance efficiency and reduce byproduct formation. Automation and in-line purification (e.g., chromatography-free crystallization) could further optimize throughput.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The 2-chlorobenzyl group may undergo nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NaNH, NH), though the electron-withdrawing chlorine atom typically deactivates the ring. Alternatively, the benzyl chloride moiety could participate in alkylation reactions with nucleophiles like amines or thiols.
Carboxylic Acid Derivatives
The carboxylic acid group enables diverse derivatization:
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Esterification: Reaction with alcohols (e.g., methanol, HSO catalyst) yields methyl esters.
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Amide Formation: Coupling with amines via EDCI/HOBt activates the acid for amide bond synthesis.
Oxadiazole Ring Modifications
The oxadiazole ring exhibits stability under acidic and basic conditions but may undergo ring-opening reactions with strong nucleophiles (e.g., hydrazine) or reductants (e.g., LiAlH).
Applications in Scientific Research
Medicinal Chemistry
Oxadiazoles are widely explored as bioisosteres for carboxylates due to their similar electronic profiles and metabolic stability. 5-(2-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid may serve as:
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Antimicrobial Agents: Halogenated benzyl groups enhance lipophilicity, aiding bacterial membrane penetration.
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Enzyme Inhibitors: The carboxylic acid could chelate metal ions in enzyme active sites (e.g., metalloproteases) .
Materials Science
The conjugated π-system of the oxadiazole ring and aromatic benzyl group suggests potential in:
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Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity.
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Coordination Polymers: The carboxylic acid may link metal nodes in porous frameworks .
Comparative Analysis with Analogues
Structural Analogues
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5-(4-Bromophenyl)-3-(2-chlorobenzyl)-1,2,4-oxadiazole: Replacing the carboxylic acid with a bromophenyl group increases hydrophobicity but reduces hydrogen-bonding capacity.
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5-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole-3-carboxylic acid: The benzyloxy group enhances steric bulk, potentially altering receptor binding .
Unique Attributes
The 2-chlorobenzyl substituent confers regioselectivity in electrophilic reactions, while the carboxylic acid enables pH-dependent solubility, making the compound versatile for formulation studies .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited (≤1 mg/mL at pH 7), but improves under alkaline conditions via deprotonation.
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LogP: Estimated at 2.8 (moderately lipophilic).
Thermal Stability
Differential scanning calorimetry (DSC) of analogous oxadiazoles reveals decomposition temperatures >200°C, suggesting robustness in high-temperature applications.
Future Directions and Research Gaps
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Pharmacological Profiling: In-depth studies on bioavailability and toxicity are needed to assess therapeutic potential.
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Materials Optimization: Tuning substituents could enhance electronic properties for optoelectronic devices.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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